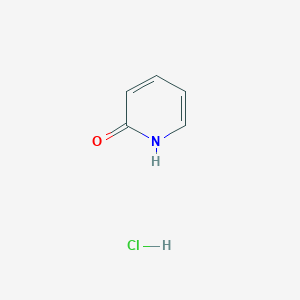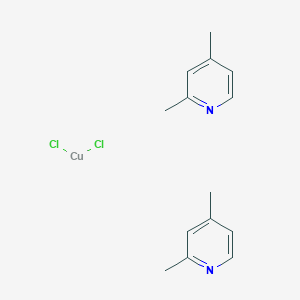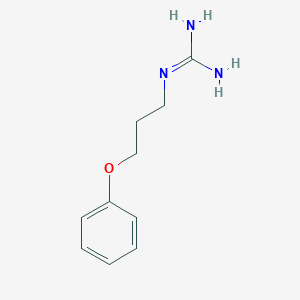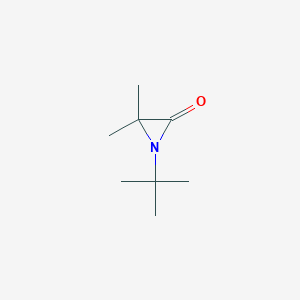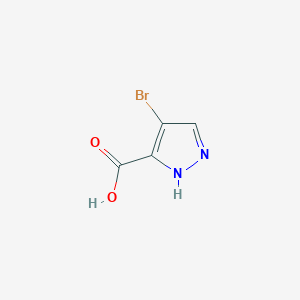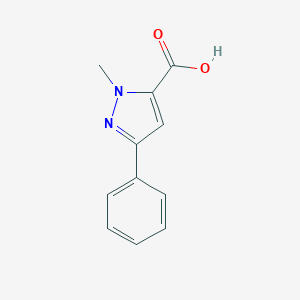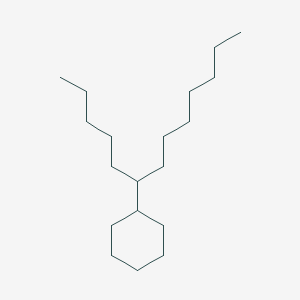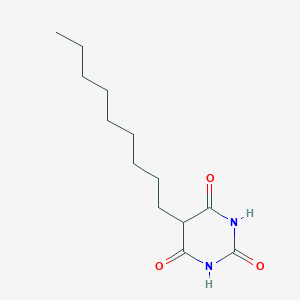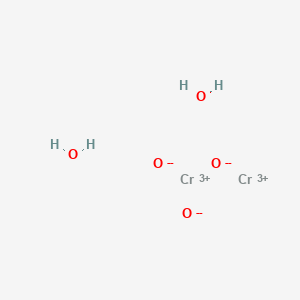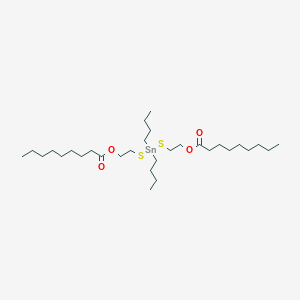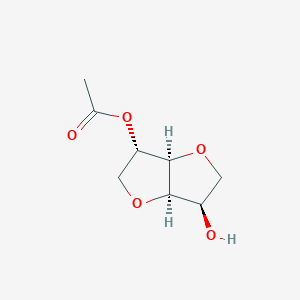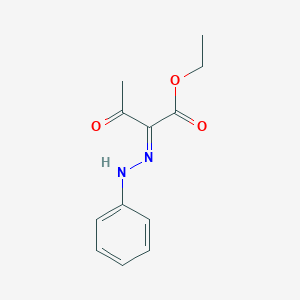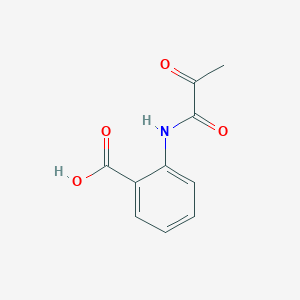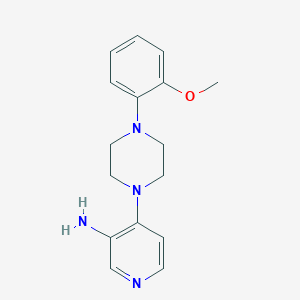
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-, also known as PAPM, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that is widely used in the synthesis of various drugs and pharmaceuticals. The compound has a molecular formula of C16H17N3O and a molecular weight of 267.33 g/mol.
作用機序
The exact mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is not fully understood. However, it is believed to act through various pathways, including the inhibition of enzymes involved in cancer cell proliferation, the modulation of immune responses, and the regulation of oxidative stress and inflammation in the body. Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to target multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
生化学的および生理学的効果
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high specificity for its target pathways. However, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has some limitations for use in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. It also has a short half-life in the body, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the study of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-. One area of research is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of new therapeutic applications for Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-, including its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- and its potential side effects in the body.
Conclusion:
In conclusion, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is a promising compound that has shown potential for use in the treatment of various diseases. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential side effects. The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is a complex process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the compound.
合成法
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- can be synthesized through a multi-step process involving the reaction of 2-methoxybenzaldehyde with 3-amino-4-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with piperazine in the presence of acetic anhydride and triethylamine to yield the final product, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-. The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is a complex process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the compound.
科学的研究の応用
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
14549-65-6 |
|---|---|
製品名 |
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- |
分子式 |
C16H20N4O |
分子量 |
284.36 g/mol |
IUPAC名 |
4-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4O/c1-21-16-5-3-2-4-15(16)20-10-8-19(9-11-20)14-6-7-18-12-13(14)17/h2-7,12H,8-11,17H2,1H3 |
InChIキー |
VJMHJNJMFJEXJW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=NC=C3)N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=NC=C3)N |
その他のCAS番号 |
14549-65-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



